N,N'-1,2-phenylenebis(2,4-dimethoxybenzamide)
Description
N,N’-1,2-phenylenebis(2,4-dimethoxybenzamide): is an organic compound characterized by the presence of two benzamide groups attached to a 1,2-phenylenediamine core
Properties
IUPAC Name |
N-[2-[(2,4-dimethoxybenzoyl)amino]phenyl]-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6/c1-29-15-9-11-17(21(13-15)31-3)23(27)25-19-7-5-6-8-20(19)26-24(28)18-12-10-16(30-2)14-22(18)32-4/h5-14H,1-4H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGZEMPPPNBGEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-1,2-phenylenebis(2,4-dimethoxybenzamide) typically involves the reaction of 1,2-phenylenediamine with 2,4-dimethoxybenzoyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: While specific industrial production methods for N,N’-1,2-phenylenebis(2,4-dimethoxybenzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N,N’-1,2-phenylenebis(2,4-dimethoxybenzamide) can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen atoms.
Oxidation and Reduction: The aromatic rings and amide groups can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed:
Nucleophilic Substitution: Products such as azides or substituted amides.
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Products may include amines or alcohols.
Hydrolysis: Products include amines and carboxylic acids.
Scientific Research Applications
N,N’-1,2-phenylenebis(2,4-dimethoxybenzamide) has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme inhibitors and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of N,N’-1,2-phenylenebis(2,4-dimethoxybenzamide) depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The compound’s amide groups can form hydrogen bonds with target molecules, while the aromatic rings can participate in π-π interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
N,N’-1,2-phenylenebis(4-azidomethylbenzamide): This compound is similar in structure but contains azide groups instead of methoxy groups.
N,N’-1,2-phenylenebis(salicylideneiminato)nickel(II): A nickel complex with similar structural features, used in electrochemical applications.
Uniqueness: N,N’-1,2-phenylenebis(2,4-dimethoxybenzamide) is unique due to the presence of methoxy groups, which can influence its chemical reactivity and physical properties. These groups can enhance solubility in organic solvents and affect the compound’s ability to participate in hydrogen bonding and other interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
